4-Dodecylcyclohexanone
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Overview
Description
4-Dodecylcyclohexanone is an organic compound belonging to the class of cyclic ketones It consists of a cyclohexane ring substituted with a dodecyl group (a twelve-carbon alkyl chain) and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Dodecylcyclohexanone can be synthesized through the oxidation of 4-dodecylcyclohexanol. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of dodecylcyclohexane. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 4-Dodecylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to 4-dodecylcyclohexanol using reducing agents like sodium borohydride.
Substitution: The ketone group can participate in nucleophilic substitution reactions to form derivatives such as oximes and hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxylamine, hydrazine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 4-Dodecylcyclohexanol.
Substitution: Oximes, hydrazones.
Scientific Research Applications
4-Dodecylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of cyclic ketones in microorganisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-dodecylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can form reversible covalent bonds with nucleophiles, such as amino groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Cyclohexanone: A simpler cyclic ketone with similar reactivity but lacking the long alkyl chain.
4-Dodecylcyclohexanol: The reduced form of 4-dodecylcyclohexanone.
Dodecylcyclohexane: A hydrocarbon with a similar structure but without the ketone functional group.
Uniqueness: this compound is unique due to the presence of both a long alkyl chain and a ketone functional group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-dodecylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h17H,2-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVXXLKBRCPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340628 |
Source
|
Record name | 4-Dodecylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161194-40-7 |
Source
|
Record name | 4-Dodecylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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